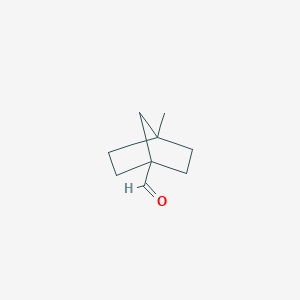

4-Methylnorbornane-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-methylbicyclo[2.2.1]heptane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O/c1-8-2-4-9(6-8,7-10)5-3-8/h7H,2-6H2,1H3 |

InChI Key |

HPPCEJKWYFYTTR-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(C1)(CC2)C=O |

Origin of Product |

United States |

Contextual Significance of Norbornane Based Chemical Entities

Norbornane (B1196662), a bridged bicyclic hydrocarbon with the chemical formula C₇H₁₂, serves as the foundational structure for a diverse range of chemical entities. ontosight.aiwikipedia.org Its rigid, strained framework provides a unique three-dimensional scaffold that has proven invaluable in various fields of chemistry. fiveable.me The inherent strain in the norbornane skeleton, a consequence of its bridged structure, imparts distinct reactivity compared to simpler cycloalkanes. fiveable.methieme-connect.com

Norbornane derivatives are significant in several areas of chemical research:

Organic Synthesis: The fixed conformation of the norbornane system allows for a high degree of stereochemical control in chemical reactions, making its derivatives valuable as chiral auxiliaries and building blocks for complex molecules. magtech.com.cnresearchgate.net

Polymer Chemistry: Norbornene, the unsaturated analog of norbornane, and its derivatives are key monomers in the synthesis of polymers with high glass transition temperatures, optical clarity, and thermal stability through ring-opening metathesis polymerization (ROMP). norbornene.ruwikipedia.org

Medicinal Chemistry: The non-planar structure of norbornane derivatives offers a way to move away from the "flatland" of traditional aromatic drugs, providing new possibilities for designing therapeutic agents with unique interactions with biological targets. researchgate.net Research has explored their potential as anticancer, antiviral, and antimicrobial agents. ontosight.ainih.gov

The predictable reactivity and well-defined stereochemistry of the norbornane system make it a versatile platform for developing new materials and molecules with tailored properties.

Unique Structural Features and Stereochemical Considerations of 4 Methylnorbornane 1 Carbaldehyde

The chemical structure of 4-Methylnorbornane-1-carbaldehyde is characterized by a bicyclo[2.2.1]heptane (norbornane) core. wikipedia.org This core structure is a saturated bicyclic hydrocarbon. Key functional groups are attached to this core: a methyl group at the C4-bridgehead position and a carbaldehyde (aldehyde) group at the C1-bridgehead position.

The IUPAC name for this compound is 4-methylbicyclo[2.2.1]heptane-1-carbaldehyde. The presence of substituents on the rigid norbornane (B1196662) framework leads to specific stereochemical considerations. The bridged nature of the ring system means that substituents can occupy either endo or exo positions. However, in this compound, both the methyl and carbaldehyde groups are located at bridgehead positions (C4 and C1, respectively). Bridgehead carbons in the norbornane system are tertiary and have a pyramidal geometry.

Due to the substitution pattern at the bridgehead carbons, this compound can exist as stereoisomers. The spatial arrangement of the methyl and aldehyde groups relative to the bicyclic ring system can lead to different isomers. The study of stereoisomerism in such bicyclic compounds is crucial as different isomers can exhibit distinct physical, chemical, and biological properties. msu.edujove.com

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₄O |

| IUPAC Name | 4-methylbicyclo[2.2.1]heptane-1-carbaldehyde |

| CAS Number | 1807998-58-8 chemsrc.com |

| Core Structure | Norbornane (Bicyclo[2.2.1]heptane) wikipedia.org |

| Functional Groups | Methyl (-CH₃) at C4, Carbaldehyde (-CHO) at C1 |

| Key Structural Feature | Bridged bicyclic system |

This table provides a summary of the key structural and identifying properties of this compound.

Overview of Research Trajectories and Academic Relevance

Strategic Retrosynthetic Analysis and Target Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coache3s-conferences.orgquizlet.com For this compound, the primary disconnection points are the C-C bonds of the bicyclic system and the C-CHO bond.

A logical retrosynthetic approach would involve a Diels-Alder reaction to construct the norbornane skeleton. pearson.comwikipedia.org This cycloaddition is a powerful tool for forming six-membered rings with high stereochemical control. wikipedia.orgcureffi.org The target molecule can be disconnected to a substituted norbornene precursor, which in turn can be derived from a diene, such as cyclopentadiene (B3395910), and a suitable dienophile. The methyl and carbaldehyde groups can be introduced either before or after the cycloaddition.

Another key disconnection involves the carbaldehyde group. This functional group can be formed through the oxidation of a primary alcohol or other suitable precursors. Therefore, a hydroxymethyl-substituted norbornane could be a key intermediate in the synthetic pathway.

Diastereoselective and Enantioselective Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction is a cornerstone in the synthesis of norbornane derivatives, offering a pathway to form the bicyclic ring system in a single, concerted step. wikipedia.orgwikipedia.org Achieving high levels of diastereoselectivity and enantioselectivity in this [4+2] cycloaddition is crucial for accessing specific stereoisomers of substituted norbornanes. cureffi.orgmdpi.com

The reaction between a diene, like cyclopentadiene, and a dienophile leads to the formation of norbornene derivatives. mdpi.com The stereochemical outcome of this reaction is governed by the "endo rule," which states that the dienophile's substituent preferentially occupies the endo position in the transition state, a phenomenon attributed to secondary orbital interactions. cureffi.org

Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomes

To achieve enantioselectivity in Diels-Alder reactions, chiral auxiliaries or chiral Lewis acid catalysts are often employed. magtech.com.cnnih.govscielo.br Chiral auxiliaries are optically active molecules that are temporarily attached to the dienophile. conicet.gov.ar They create a chiral environment that directs the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct. conicet.gov.arresearchgate.net After the reaction, the auxiliary can be removed and ideally recycled. nih.gov

Several chiral auxiliaries have been developed and utilized in asymmetric Diels-Alder reactions. For instance, derivatives of natural products like carbohydrates and amino acids have been shown to be effective. conicet.gov.arcdnsciencepub.comacs.org Oppolzer's camphorsultam is another well-known chiral auxiliary that has been successfully used to direct the stereochemical outcome of Diels-Alder cycloadditions, leading to high diastereoselectivity. chemrxiv.orgchemrxiv.orgresearchgate.net

Chiral Lewis acid catalysts, on the other hand, coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction while creating a chiral pocket that influences the stereochemical outcome. scielo.br Various metal complexes with chiral ligands, including those based on aluminum, boron, copper, and titanium, have been developed for this purpose. magtech.com.cnscielo.br For example, chiral chromium-salen complexes have been shown to be highly effective catalysts for hetero-Diels-Alder reactions. organic-chemistry.org

The choice of the chiral auxiliary or catalyst, as well as the reaction conditions, can significantly impact the stereoselectivity. For instance, a reversal in stereoselectivity has been observed in some cases depending on the Lewis acid used. conicet.gov.ar

Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Diels-Alder Reactions for Norbornene Synthesis

| Chiral Inductor Type | Example | Dienophile | Diene | Catalyst/Conditions | Diastereomeric/Enantiomeric Excess | Ref. |

| Chiral Auxiliary | Oppolzer's Camphorsultam | Acryloyl derivative | Cyclopentadiene | TiCl₄, -78°C | High de | chemrxiv.orgresearchgate.net |

| Chiral Auxiliary | Levoglucosenone derivative | Acrylate derivative | Cyclopentadiene | EtAlCl₂ or Et₂AlCl | Satisfactory de | conicet.gov.ar |

| Chiral Auxiliary | Fructose-derived | Acrylate derivative | Cyclopentadiene | Lewis Acid | Enantiomerically pure product | acs.org |

| Chiral Catalyst | Chiral Holmium(III) complex | Silyloxyvinylindoles | Electron-deficient olefins | - | up to 94% ee | nih.gov |

| Chiral Catalyst | DIANANE-Cr(III)-salen complex | Aldehydes | Danishefsky's diene | 4 mol-% catalyst loading | up to 96% ee | organic-chemistry.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Regioselective Control in Cycloaddition Reactions

Regioselectivity in Diels-Alder reactions becomes important when unsymmetrical dienes or dienophiles are used. nih.govnih.gov The orientation of the substituents in the product is determined by the electronic properties of the reactants. nih.gov For the synthesis of this compound, if a substituted cyclopentadiene is used, the position of the methyl group on the resulting norbornene ring is a matter of regiochemistry.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the regioselectivity of Diels-Alder reactions by analyzing the electronic properties of the diene and dienophile. mdpi.comnih.gov These calculations can help in designing synthetic routes that favor the formation of the desired regioisomer.

Transformations of Norbornene Precursors to Norbornane Frameworks via Hydrogenation

The norbornene framework, obtained from the Diels-Alder reaction, contains a double bond that can be subsequently functionalized. wikipedia.org To obtain the saturated norbornane skeleton, a hydrogenation reaction is typically performed. wikipedia.orggoogle.com This reaction involves the addition of hydrogen across the double bond, usually in the presence of a metal catalyst. pearson.com

Commonly used catalysts for the hydrogenation of norbornene include palladium on carbon (Pd/C), platinum oxide (PtO₂), and nickel-based catalysts. google.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. google.comresearchgate.net Recent advancements have explored the use of nickel(0) complexes as pre-catalysts, which have shown high efficiency for the hydrogenation of norbornene under mild conditions. researchgate.netrsc.org

The choice of catalyst and reaction conditions can be crucial for achieving high yields and avoiding side reactions. For instance, the use of nickel or cobalt nanoparticles generated in situ has been reported as a simplified method for the hydrogenation of norbornene derivatives. google.com

Oxidative Methodologies for Carbaldehyde Formation from Precursors

The final step in the synthesis of this compound involves the formation of the carbaldehyde group. A common and effective method is the oxidation of a primary alcohol precursor, such as 4-methylnorbornane-1-methanol.

A variety of oxidizing agents can be employed for this transformation. Classic reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC). However, due to their toxicity and environmental concerns, milder and more selective methods are preferred.

Modern oxidative methodologies include the use of Dess-Martin periodinane (DMP) or a Swern oxidation. DMP is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Another approach involves the oxidation of the norbornene precursor itself. For example, the oxidation of norbornene with certain catalysts can lead to the formation of norbornanone, which could potentially be a precursor for the carbaldehyde. iitm.ac.in

Exploration of Sustainable and Green Chemistry Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. iris-biotech.de This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of norbornane carbaldehydes, several green chemistry principles can be applied. The Diels-Alder reaction itself is considered an atom-economical reaction as all the atoms of the reactants are incorporated into the product. mdpi.com Performing these reactions in greener solvents, such as water or ionic liquids, or even under solvent-free conditions (mechanochemistry), can further enhance their environmental credentials. researchgate.net

In the hydrogenation step, the development of highly active and recyclable catalysts is a key area of research. researchgate.netrsc.org Similarly, for the oxidation step, the use of catalytic amounts of non-toxic oxidizing agents with a benign co-oxidant, such as molecular oxygen or hydrogen peroxide, is a desirable goal. iitm.ac.in The use of aldehydes as photoinitiators in certain reactions also aligns with green chemistry principles by utilizing light as a renewable energy source. beilstein-journals.org

Catalytic Protocols in Norbornane Carbaldehyde Synthesis

The synthesis of norbornane carbaldehydes, including this compound, is effectively achieved through various catalytic methodologies. These protocols offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. The primary catalytic routes involve the hydroformylation of norbornene derivatives and the oxidation of corresponding norbornane methanols.

Hydroformylation of Norbornene Derivatives

Hydroformylation, or the "oxo process," represents one of the most direct industrial routes for aldehyde synthesis. nih.gov The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using synthesis gas (a mixture of carbon monoxide and hydrogen) and a transition metal catalyst. ntu.ac.uk For norbornane systems, this method is particularly effective, typically showing high stereoselectivity for the exo product. ethernet.edu.et

Rhodium and cobalt complexes are the most common catalysts, with rhodium catalysts often favored for their high activity and selectivity under milder conditions. ntu.ac.ukgoogle.com The choice of ligand coordinated to the metal center is crucial for controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity in asymmetric hydroformylation. nih.govntu.ac.uk

Research into the hydroformylation of norbornene and its derivatives has yielded several effective protocols. For instance, rhodium catalysts paired with specialized phosphine (B1218219) and phosphite (B83602) ligands have demonstrated high efficacy. A notable development includes a class of spirocyclic diphosphite ligands (e.g., O-SDPhite) that, when complexed with rhodium, exhibit excellent activity and regioselectivity for a variety of olefins, including norbornene. nih.gov In one study, the hydroformylation of norbornene using a Rh/L27 (a spirocyclic diphosphite ligand) system achieved over 99% conversion to the corresponding aldehyde. nih.gov Similarly, the use of bisphospholane ligands like (S,S,R,R)-Tangphos with a rhodium catalyst has been shown to produce exo aldehydes from norbornene derivatives with high enantiomeric excesses (up to 92% ee). ethernet.edu.et

The reaction conditions, particularly temperature, play a critical role in the outcome of the hydroformylation of functionalized norbornenes. Studies on 5-ethylidene-2-norbornene (ENB) and 5-vinyl-2-norbornene (B46002) (VNB) highlight this dependency. At lower temperatures (e.g., 60 °C), mono-hydroformylation occurs, while higher temperatures (100-120 °C) are required to achieve the desired dialdehydes. However, excessively high temperatures can lead to undesired side reactions, such as the reduction of the aldehyde to an alcohol. rsc.org

A related method known as transfer hydroformylation has also been developed. This technique uses an aldehyde as the formyl group source instead of syngas, with a strained olefin like norbornene acting as an acceptor for the de-formylated substrate. nih.govescholarship.org This process can be driven by the release of ring strain in the acceptor molecule and operates under mild conditions. nih.govescholarship.org

The following tables summarize key research findings in the catalytic hydroformylation of norbornene and related substrates.

Table 1: Rhodium-Catalyzed Hydroformylation of Norbornene

| Catalyst System | Substrate | Conditions | Conversion (%) | Product(s) | Source(s) |

|---|---|---|---|---|---|

| Rh(acac)(CO)₂ / L27¹ | Norbornene | 14 bar H₂/CO (1:1), 100 °C, 2h | >99 | Norbornane-2-carbaldehyde | nih.gov |

| Rh(CO)₂(acac) / TangPhos | Norbornene | 20 bar H₂/CO (1:1), 40 °C, 20h | 100 | exo-Norbornane-2-carbaldehyde (92% ee) | ethernet.edu.et |

| Rh(Xantphos)(benzoate) | Cyclohexene-4-carboxaldehyde | 40 °C, 1 mol% catalyst | >95 | Cyclohexene (via transfer hydroformylation with norbornene as acceptor) | nih.gov |

¹ L27 is a specific spirocyclic diphosphite ligand.

Table 2: Influence of Temperature on Hydroformylation of 5-Ethylidene-2-norbornene (ENB)

| Catalyst | Temperature (°C) | Pressure (bar) | Result | Source(s) |

|---|---|---|---|---|

| Rh-catalyst | 100 | 50 | Full conversion to desired dialdehydes | rsc.org |

| Rh-catalyst | 120 - 140 | 50 | Full conversion, but partial reduction of aldehydes to alcohols observed | rsc.org |

Reactions were performed with a CO/H₂ ratio of 1:1.

Catalytic Oxidation of Norbornane Methanols

A second major catalytic route to norbornane carbaldehydes is the selective oxidation of the corresponding primary alcohols, such as (4-methylnorbornan-1-yl)methanol. This approach relies on catalysts that can efficiently oxidize primary alcohols to aldehydes while preventing over-oxidation to carboxylic acids. acs.orgrsc.org

A wide array of catalytic systems has been developed for this transformation, utilizing various transition metals and co-oxidants.

Osmium Catalysts: Osmium tetroxide (OsO₄), used in catalytic amounts with a co-oxidant like N-methylmorpholine-N-oxide (NMO), is effective for oxidizing primary and secondary alcohols to their corresponding carbonyl compounds. researchgate.net

Iodine-Based Catalysts: Hypervalent iodine reagents, particularly when rendered catalytic, are highly efficient. For example, 2-iodoxybenzenesulfonic acid (IBS), generated in situ, has been shown to be an extremely active catalyst (at loadings as low as 0.05 mol%) for the selective oxidation of primary alcohols to aldehydes using Oxone as the terminal oxidant. acs.org

Copper Catalysts: Copper(II) complexes, sometimes immobilized on supports like silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂), have been used for the aerobic oxidation of primary alcohols to aldehydes, often in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst. mdpi.com

Molybdenum and Rhenium Catalysts: Gas-phase catalytic oxidation of methanol (B129727) to formaldehyde (B43269) has been extensively studied using catalysts based on molybdenum and iron, providing insights into the mechanism of alcohol oxidation. nih.gov Crystalline rhenium-antimony oxides (e.g., SbRe₂O₆) have also been investigated for the selective oxidation of methanol. core.ac.uk

While many of these systems have been tested on simpler aliphatic or benzylic alcohols, the principles are broadly applicable to more complex substrates like norbornane methanols. The choice of catalyst, solvent, and oxidant is critical to achieving high selectivity for the desired aldehyde product.

Table 3: Overview of Catalytic Systems for Alcohol Oxidation

| Catalyst System | Oxidant | Substrate Type | Product Type | Source(s) |

|---|---|---|---|---|

| 2-Iodoxybenzenesulfonic acid (IBS) (catalytic) | Oxone | Primary Alcohols | Aldehydes | acs.org |

| Osmium Tetroxide (catalytic) | N-Methylmorpholine-N-oxide | Primary & Secondary Alcohols | Aldehydes & Ketones | researchgate.net |

| Cu(II)-Schiff base/Fe₃O₄@SiO₂ | Air / O₂ (with TEMPO) | Primary Alcohols | Aldehydes | mdpi.com |

Nucleophilic Addition Reactions to the Aldehyde Moiety

The aldehyde functional group in this compound is a key center for reactivity, readily undergoing nucleophilic addition reactions. wikipedia.orgallrounder.ai In these reactions, a nucleophile attacks the electrophilic carbon atom of the carbonyl group. This process leads to the rehybridization of the carbonyl carbon from sp² to sp³, resulting in the formation of a tetrahedral alkoxide intermediate. allrounder.ailibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, while the π-electrons of the carbon-oxygen double bond move to the oxygen atom. masterorganicchemistry.com

A variety of nucleophiles can participate in these additions, including:

Hydride reagents: These lead to the reduction of the aldehyde to a primary alcohol. wikipedia.org

Organometallic reagents: Grignard reagents and organolithium compounds add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a secondary alcohol upon workup. wikipedia.org

Cyanide: The addition of a cyanide ion (from a source like HCN or NaCN) results in the formation of a cyanohydrin. allrounder.ai

Alcohols: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals and subsequently acetals. wikipedia.org

Amines: Primary and secondary amines react to form imines and enamines, respectively. wikipedia.org

The reactivity of the aldehyde in this compound is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org

Stereoselectivity in Carbonyl Additions

The stereochemical outcome of nucleophilic additions to the carbonyl group of this compound is a critical aspect of its reactivity. The rigid, bicyclic norbornane framework imposes significant steric constraints that influence the trajectory of the incoming nucleophile. When a nucleophile attacks the planar carbonyl group, a new chiral center is created at the carbonyl carbon. libretexts.orglibretexts.org The direction of this attack, from either the re or si face of the carbonyl, determines the configuration of the resulting alcohol. libretexts.org

The presence of the methyl group at the C4 position and the bicyclic structure itself leads to a diastereoselective addition. The approach of the nucleophile is generally favored from the less sterically hindered face of the molecule. For norbornane systems, this often means attack from the exo face is preferred over the more sterically encumbered endo face. However, the specific stereochemical preference can be influenced by the nature of the nucleophile, the solvent, and the presence of any chelating agents.

Models such as the Felkin-Anh and Cram's rule are often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes. These models consider the steric and electronic effects of the substituents adjacent to the carbonyl group to predict the favored diastereomer. In the case of this compound, the rigid norbornane skeleton plays a dominant role in directing the stereoselectivity of the addition.

Oxidation and Reduction Transformations of the Carbaldehyde Group

The carbaldehyde group of this compound can be readily oxidized or reduced to other functional groups. solubilityofthings.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-methylnorbornane-1-carboxylic acid. Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄) solubilityofthings.com

Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent)

Silver oxide (Ag₂O) (Tollens' reagent)

The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule. For instance, pyridinium chlorochromate (PCC) is a milder oxidant that typically oxidizes primary alcohols to aldehydes but can further oxidize aldehydes to carboxylic acids under certain conditions. solubilityofthings.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-methylnorbornan-1-yl)methanol. This is a common transformation achieved using various reducing agents, including:

Sodium borohydride (B1222165) (NaBH₄) solubilityofthings.com

Lithium aluminum hydride (LiAlH₄) solubilityofthings.com

Hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni)

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it will not typically reduce other functional groups like esters or carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups. solubilityofthings.com

Table 1: Oxidation and Reduction Reactions of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 4-Methylnorbornane-1-carboxylic acid |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-Methylnorbornane-1-carboxylic acid |

| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | 4-Methylnorbornane-1-carboxylic acid |

| Reduction | NaBH₄, MeOH | (4-Methylnorbornan-1-yl)methanol |

| Reduction | LiAlH₄, Et₂O | (4-Methylnorbornan-1-yl)methanol |

| Reduction | H₂, Pd/C | (4-Methylnorbornan-1-yl)methanol |

Pericyclic Reaction Pathways and Rearrangements Involving the Norbornane Core

The norbornane framework, a bridged bicyclic system, is known to participate in a variety of pericyclic reactions and rearrangements, often under thermal or photochemical conditions. ox.ac.uklibretexts.org While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of the norbornane core can be inferred.

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The norbornene moiety, if present (though this compound is a norbornane), is particularly known for its participation in Diels-Alder reactions, both as a dienophile and as part of a diene system in retro-Diels-Alder reactions. organicchemistrydata.org Although this compound is saturated, the strained nature of the bicyclic system can influence its thermal stability and potential for rearrangements that might be classified as pericyclic in nature.

Rearrangements: The norbornyl cation, which can be generated from derivatives of the norbornane skeleton, is famous for its non-classical nature and its propensity to undergo rapid Wagner-Meerwein rearrangements. These rearrangements involve the migration of a carbon-carbon single bond, leading to a scrambling of the carbon skeleton. For example, acid-catalyzed reactions of norbornane derivatives can lead to a mixture of rearranged products. researchgate.net The presence of the methyl group at C4 and the carbaldehyde at C1 in this compound would influence the stability of any potential carbocationic intermediates and thus direct the course of such rearrangements. For instance, the acid-catalyzed isomerization of norbornene oxide yields products like 3-cyclohexene-1-carboxaldehyde (B93240) and norcamphor, highlighting the rearrangement-prone nature of this bicyclic system. researchgate.net

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are essential for the synthesis of derivatives of this compound. solubilityofthings.comslideshare.net These transformations allow for the modification of the aldehyde group into a variety of other functionalities, enabling the creation of a diverse range of compounds for various applications. researchgate.netjfda-online.com

Common Interconversions:

From Aldehyde to Alcohol: As discussed in the reduction section, the aldehyde can be converted to a primary alcohol, (4-methylnorbornan-1-yl)methanol, using reducing agents like NaBH₄ or LiAlH₄. solubilityofthings.com

From Aldehyde to Carboxylic Acid: Oxidation of the aldehyde yields 4-methylnorbornane-1-carboxylic acid. solubilityofthings.com

From Aldehyde to Amine: Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, can convert the aldehyde into a primary, secondary, or tertiary amine.

From Aldehyde to Alkene: The Wittig reaction, using a phosphorus ylide, can transform the carbonyl group into a carbon-carbon double bond.

From Aldehyde to Nitrile: The aldehyde can be converted to an oxime by reaction with hydroxylamine (B1172632), which can then be dehydrated to form a nitrile. vanderbilt.edu

Derivatization Strategies: Derivatization is often employed to enhance the volatility or detectability of a compound for analytical techniques like gas chromatography (GC). researchgate.netsigmaaldrich.comlibretexts.org For an aldehyde like this compound, common derivatization reactions include:

Acetal (B89532) Formation: Reaction with an alcohol in the presence of an acid catalyst forms a stable acetal derivative.

Oxime Formation: Reaction with hydroxylamine or its derivatives produces an oxime.

Hydrazone Formation: Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields a hydrazone, which is often a colored and crystalline solid useful for characterization.

Table 2: Functional Group Interconversions of this compound

| Starting Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Aldehyde | KMnO₄ or Jones Reagent | Carboxylic Acid |

| Aldehyde | 1. RNH₂, 2. NaBH₃CN | Amine |

| Aldehyde | Ph₃P=CHR' (Wittig Reagent) | Alkene |

| Aldehyde | 1. H₂NOH, 2. Dehydrating agent | Nitrile |

Transition Metal-Mediated Transformations and Catalytic Cycles

Transition metals play a crucial role in a wide array of organic transformations, and the norbornane scaffold is a frequent participant in such reactions. mt.comu-tokyo.ac.jp While specific examples involving this compound are not prevalent in the search results, the principles of transition metal catalysis can be applied to this molecule.

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and ruthenium, are widely used for C-H activation and functionalization. mt.comresearchgate.net The C-H bonds of the norbornane framework in this compound could potentially be targeted for functionalization using appropriate directing groups and catalysts. The aldehyde group itself can act as a directing group, facilitating the functionalization of C-H bonds in its vicinity.

Catalytic cycles for such transformations typically involve several key steps:

Oxidative Addition: The metal catalyst inserts into a carbon-halogen or carbon-hydrogen bond. mt.com

Migratory Insertion: A coordinated ligand, such as an alkene or carbon monoxide, inserts into a metal-carbon bond.

Reductive Elimination: Two ligands on the metal center couple and are eliminated, regenerating the catalyst.

The unique steric and electronic properties of the norbornane skeleton can influence the regioselectivity and stereoselectivity of these catalytic processes.

Palladium/Norbornene Cooperative Catalysis in C-H Functionalization

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, is a powerful method for the ortho-functionalization of aryl halides. nih.govnih.govrsc.orgwiley-vch.de This strategy involves the use of a palladium catalyst and a norbornene-type olefin to facilitate the sequential functionalization of an aryl halide at the ipso and ortho positions. nih.govresearchgate.net

While this compound is not an aryl halide, the principles of this catalysis are relevant to the broader context of norbornane chemistry. In a typical Catellani reaction, the catalytic cycle involves:

Oxidative addition of an aryl halide to a Pd(0) catalyst.

Migratory insertion of norbornene into the aryl-palladium bond.

Intramolecular C-H activation at the ortho position of the aryl group, forming a palladacycle.

Reaction with an electrophile to functionalize the ortho position.

Reductive elimination or another termination step to functionalize the ipso position and regenerate the catalyst.

The norbornene acts as a transient directing group, bringing the palladium catalyst into proximity with the ortho C-H bond of the aryl group. nih.gov The rigid structure of the norbornane framework is crucial for the efficiency and selectivity of this process. The presence of substituents on the norbornene, such as the methyl group in 4-methylnorbornane, can influence the reactivity and selectivity of the catalytic cycle.

Ligand Effects on Reaction Selectivity and Mechanism

The reactivity and selectivity of transition metal-catalyzed reactions involving substrates like this compound are profoundly influenced by the nature of the ligands coordinated to the metal center. While direct mechanistic studies on this specific aldehyde are not extensively documented, a wealth of information from related norbornene systems provides a strong framework for understanding these effects. Ligands, through their steric and electronic properties, can dictate the outcome of a reaction, steering it towards a desired product with high selectivity.

For instance, in palladium-catalyzed methylation reactions using norbornene as a mediator, the use of ligands like pyridine (B92270) or its derivatives leads to a mechanism where the C–C reductive coupling and elimination from a Pd(IV) intermediate are the selectivity-determining steps. rsc.org However, employing larger, more sterically demanding ligands such as acridine (B1665455) or quinoline (B57606) derivatives alters the mechanistic landscape. rsc.org With these bulky ligands, the rate-determining step can shift to the oxidative addition and C-C reductive elimination from a Pd(II) intermediate. rsc.org The geometric and electronic attributes of these larger ligands can also suppress the formation of unwanted byproducts, such as benzocyclobutene, by increasing the energy barrier for the corresponding reaction pathway. rsc.org

The influence of ligands on selectivity is not limited to just altering the rate-determining step. In the context of palladium-catalyzed arylation and alkylation, the combination of a modified norbornene, such as 2-carbomethoxynorbornene, with specific ligands can promote desired reactivity. For example, the use of a quinoline-type ligand can favor meta-ethylation and -arylation by disfavoring C-C reductive elimination from both Pd(II) and Pd(IV) intermediates, while also slightly favoring the oxidative addition step. rsc.org

The following table illustrates how the choice of ligand can impact the selectivity in a model Pd/Norbornene-catalyzed reaction.

| Ligand | Substrate | Major Product | Key Mechanistic Feature |

| Pyridine | Toluene | meta-alkylation | C-C reductive coupling from Pd(IV) is selectivity-determining. rsc.org |

| Acridine | Toluene | meta-alkylation | Oxidative addition/C-C reductive elimination from Pd(II) becomes rate-limiting. rsc.org |

| Quinoline-type Ligand (L2) | Toluene | meta-alkylation | Suppresses benzocyclobutene formation by increasing the energy difference between competing pathways. rsc.org |

| Quinoline-type Ligand (L2) | Anisole | meta-ethylation and -arylation | Disfavors C-C reductive elimination from Pd(II) and Pd(IV) intermediates. rsc.org |

This table is illustrative and based on data for related norbornene systems to demonstrate the principles of ligand effects.

Furthermore, in cobalt-catalyzed hydroboration of 1,3-dienes, a reaction that could be conceptually applied to derivatives of this compound, the ligand structure is paramount for achieving high regio- and enantioselectivity. nih.gov A systematic screening of over 40 different ligands in the hydroboration of (E)-2-methyl-1,3-octadiene revealed that specific phosphine ligands, such as BenzP* and MeO-BIBOP, delivered superior results in terms of both reaction rate and selectivity. nih.gov Computational studies have corroborated these experimental findings, highlighting how subtle changes in the ligand's architecture can lead to significant differences in the catalytic outcome. nih.gov

The effect of various ligands on the regioselectivity of a model cobalt-catalyzed hydroboration is summarized below.

| Ligand | Conversion (%) | Regioselectivity (4,3-adduct : other isomers) | Enantiomeric Ratio (er) |

| BenzP * | >98 | 98:2 | 98:2 |

| Duanphos | >98 | 95:5 | 97:3 |

| t-Bu-BIBOP | >98 | 98:2 | 98:2 |

| MeO-BIBOP | >98 | >98:2 | >98:2 |

| BABIBOP | 75 | 90:10 | 97:3 |

This data is for the hydroboration of (E)-2-methyl-1,3-octadiene and serves to illustrate the profound impact of ligand choice on reaction selectivity. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the optimized molecular geometry and relative stability of 4-Methylnorbornane-1-carbaldehyde. nrel.govdiva-portal.org Methods like the B3LYP functional combined with a suitable basis set such as 6-311G(d,p) can provide accurate predictions of structural parameters. bhu.ac.innih.gov These calculations solve the electronic structure of the molecule to find the lowest energy arrangement of its atoms. nrel.gov

The calculations would begin by defining an initial 3D structure, considering the possible endo and exo isomers related to the position of the methyl group on the norbornane (B1196662) framework. Each isomer's geometry is then optimized to find the minimum energy structure on the potential energy surface. The stability is assessed by analyzing the calculated total electronic energies and vibrational frequencies, ensuring that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Below is a table of plausible, representative geometric parameters for the more stable isomer of this compound, as would be predicted by DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (carbonyl) | O (carbonyl) | ~1.21 Å | |

| C (bridgehead) | C (carbonyl) | ~1.52 Å | ||

| C (bridgehead) | C (methyl) | ~1.54 Å | ||

| Bond Angle | O (carbonyl) | C (carbonyl) | C (bridgehead) | ~125.0° |

| C (methyl) | C (bridgehead) | C (bridge) | ~114.0° | |

| Dihedral Angle | O | C | C | H |

Note: These values are illustrative and represent typical bond lengths and angles for similar structural motifs.

Conformational Analysis and Energy Landscapes via Computational Methods

The rigid bicyclic structure of the norbornane core limits its conformational freedom, but rotation around the single bond connecting the carbaldehyde group to the bridgehead carbon introduces conformational possibilities. Computational methods, ranging from faster Molecular Mechanics (MM) to more accurate DFT, can be used to perform a conformational search to map the energy landscape. numberanalytics.com

This analysis involves systematically rotating the aldehyde group and calculating the energy at each step. The results are plotted on a potential energy surface, which reveals the energy minima corresponding to stable conformers and the energy barriers to their interconversion. For this compound, the primary focus would be on the rotational conformers of the -CHO group relative to the bicyclic frame and the relative stabilities of the endo and exo methyl isomers. Such studies are vital for understanding how the molecule's shape influences its interactions and reactivity. nih.gov

| Conformer | Relative Energy (kcal/mol) | Description |

| exo-Isomer, Conformer A | 0.00 (Global Minimum) | Aldehyde group in a staggered conformation. |

| exo-Isomer, Conformer B | +1.5 | Aldehyde group in an eclipsed conformation (rotational barrier). |

| endo-Isomer, Conformer C | +0.8 | Generally less stable due to steric hindrance. |

Note: The energy values are hypothetical examples to illustrate the expected outcome of a conformational analysis.

Elucidation of Reaction Mechanisms and Transition States using Density Functional Theory (DFT)

DFT is an indispensable tool for investigating the mechanisms of chemical reactions. diva-portal.orgmdpi.com It allows for the mapping of the entire reaction pathway, including the identification of reactants, products, intermediates, and, crucially, transition states (TS). nih.gov For this compound, a typical reaction to study would be the nucleophilic addition to the carbonyl group.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The properties of these orbitals dictate the molecule's behavior as an electron donor (nucleophile) or acceptor (electrophile). youtube.com

For this compound, FMO analysis would predict:

The HOMO: Primarily localized on the lone pair electrons of the carbonyl oxygen, making this site a center for protonation and hydrogen bonding.

The LUMO: Predominantly located on the π* antibonding orbital of the C=O bond, with a larger coefficient on the carbonyl carbon. This indicates that the carbonyl carbon is the primary site for nucleophilic attack. youtube.com

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

| Molecular Orbital | Predicted Energy (eV) | Description & Implication for Reactivity |

| HOMO | ~ -7.5 | Localized on carbonyl oxygen; site of basicity/nucleophilicity. |

| LUMO | ~ -0.5 | Localized on C=O π* orbital; site of electrophilicity. |

| HOMO-LUMO Gap | ~ 7.0 eV | Indicates a relatively stable molecule, but reactive at the carbonyl group. |

Note: Energy values are representative and intended to illustrate the principles of FMO analysis.

Computational Prediction of Spectroscopic Parameters to Aid Structural Assignment

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. nih.gov By comparing calculated spectra with experimental data, chemists can validate a proposed structure.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions can help assign the complex signals expected from the rigid and asymmetric norbornane framework.

Infrared (IR) Spectroscopy: DFT calculations can compute vibrational frequencies and their intensities. nih.gov The predicted IR spectrum would show characteristic peaks, most notably a strong absorption band for the C=O stretch of the aldehyde group, which can be compared to the experimental spectrum. nih.govresearchgate.net

| Spectroscopic Data | Predicted Value | Experimental Correlation |

| ¹³C NMR Chemical Shift | Carbonyl C: ~200 ppm | Confirms the presence of an aldehyde. |

| ¹H NMR Chemical Shift | Aldehyde H: ~9.5 ppm | Characteristic downfield signal for an aldehyde proton. |

| IR Frequency | C=O Stretch: ~1725 cm⁻¹ | Strong, sharp absorption typical for an aliphatic aldehyde. |

Note: These spectroscopic values are typical estimates for the functional groups present and would be refined by specific calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule in a condensed phase, such as in a solvent. epfl.chresearchgate.net MD simulations model the movements of atoms over time by solving Newton's equations of motion. cern.ch

For this compound, an MD simulation could provide insights into:

The conformational dynamics of the aldehyde group in solution. manchester.ac.uk

The specific hydrogen bonding interactions between the carbonyl oxygen and solvent molecules (e.g., water or an alcohol).

These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of molecules in a chemical or biological environment.

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the detailed molecular structure of organic compounds in solution. youtube.comunimelb.edu.au For a molecule with the structural complexity of 4-Methylnorbornane-1-carbaldehyde, which contains a bicyclic system and multiple stereocenters, advanced NMR experiments are indispensable.

Two-dimensional (2D) NMR experiments provide correlational data between different nuclei, which is crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). numberanalytics.comsdsu.edu A COSY spectrum of this compound would be essential for tracing the proton-proton connectivities throughout the norbornane (B1196662) skeleton. It would reveal correlations between adjacent protons on the bicyclic rings and connect the methyl group protons to the proton at the C4 position.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons to which they are attached (¹J coupling). numberanalytics.comcolumbia.edu This technique is highly sensitive and allows for the unambiguous assignment of each protonated carbon in the molecule. sdsu.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, which appear with different phases (e.g., CH/CH₃ positive, CH₂ negative). columbia.edu

| Expected 2D NMR Correlations for this compound | | :--- | :--- | | Experiment | Expected Key Correlations | | COSY | Correlations between adjacent protons on the norbornane rings; Correlation between the C4-proton and the methyl group protons. | | HSQC | Direct one-bond correlations for all CH, CH₂, and CH₃ groups in the molecule. | | HMBC | Correlation of the aldehyde proton (H-C=O) to the C1 bridgehead carbon; Correlations from the methyl protons to the C4 carbon; Correlations from various ring protons to the quaternary C1 carbon. |

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through bonds. wikipedia.orgorganicchemistrydata.org NOE-based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are paramount for determining the stereochemistry of molecules. wikipedia.orglibretexts.org

For this compound, a NOESY experiment would be the definitive method to:

Assign the relative stereochemistry of the aldehyde group: By observing NOE correlations between the aldehyde proton and specific protons on the norbornane frame, one can determine if the carbaldehyde group is in the endo or exo position.

Confirm the position of the methyl group: NOE cross-peaks between the methyl protons and adjacent protons on the bicyclic system would confirm its spatial orientation relative to the rest of the molecule. This is crucial as the proximity between nuclei must be under 5 Å for an NOE to be observed. libretexts.org

While solution-state NMR is most common for molecules of this size, solid-state NMR (ssNMR) provides invaluable structural information for materials that are insoluble, poorly crystalline, or in a solid or semi-solid state. mst.edursc.org High-resolution ssNMR spectra are typically obtained using techniques like Magic-Angle Spinning (MAS) to average out anisotropic interactions that cause broad lines in solid samples. mst.eduemory.edu

For this compound, ssNMR could be applied if the compound is a solid and suitable crystals for X-ray diffraction are not obtainable. A ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) experiment could provide the isotropic chemical shifts for each carbon, offering insights into the packing environment within the solid material.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. For this compound (C₉H₁₄O), HRMS would confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural clues. For aldehydes, characteristic fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. This can result in the loss of a hydrogen radical (M-1) or the formyl radical (•CHO, M-29). libretexts.orgmiamioh.edu

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, though less common in rigid bicyclic systems like norbornane.

Cleavage of the bicyclic system: The norbornane ring can undergo characteristic fragmentation, leading to stable carbocation fragments.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Value/Description | | Molecular Formula | C₉H₁₄O | | Exact Mass | 138.1045 u | | Nominal Mass | 138 u | | Key Expected Fragments (m/z) | 137 ([M-H]⁺), 109 ([M-CHO]⁺), and other fragments corresponding to the breakdown of the norbornane ring. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is excellent for identifying specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is expected to show highly characteristic absorption bands. The most prominent peak would be the strong C=O (carbonyl) stretch. Aldehydes are also distinguished by two medium-intensity C-H stretching bands associated with the aldehyde proton. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy is a complementary technique that detects light scattering from molecular vibrations. horiba.com It is particularly sensitive to non-polar, symmetric bonds. The C=O stretch would also be visible in the Raman spectrum. The various C-C and C-H vibrations of the saturated norbornane framework would also contribute to both the IR and Raman spectra.

| Expected Vibrational Frequencies (cm⁻¹) for this compound | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | | C-H Stretch (sp³) | Alkane C-H | ~2850-3000 | | C-H Stretch | Aldehyde C-H | ~2820 and ~2720 (two distinct bands) pressbooks.pub | | C=O Stretch | Aldehyde Carbonyl | ~1720-1740 (strong intensity in IR) pg.edu.pl | | C-H Bend | Alkane CH₂/CH₃ | ~1375-1465 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single crystal, it is possible to generate a precise map of electron density and thus determine the exact positions of all atoms in space. wikipedia.orgmdpi.com

For this compound, a successful X-ray crystal structure analysis would provide:

Absolute Stereochemistry: Unambiguous assignment of the configuration at all chiral centers.

Conformation: Precise bond lengths, bond angles, and torsional angles.

Solid-State Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding. semanticscholar.org

Obtaining a structure would definitively confirm the relative orientations of the methyl and carbaldehyde substituents on the norbornane scaffold. However, this technique is contingent upon the ability to grow a single crystal of sufficient quality, which can be a challenge for non-polar, resinous, or oily compounds. researchgate.net

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity

Chiroptical techniques are powerful non-destructive methods for investigating the stereochemistry of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption (ΔA) is a function of wavelength and provides information about the absolute configuration and conformational features of the molecule. The aldehyde group in this compound contains a carbonyl chromophore which exhibits a weak n→π* electronic transition in the UV region, typically around 280-300 nm. This transition is electronically forbidden but becomes allowed in an asymmetric environment, making it sensitive to the chiral structure of the norbornane framework.

A CD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) or ellipticity [θ] against wavelength. A positive or negative peak in the CD spectrum, known as a Cotton effect, corresponds to the UV-Vis absorption band of the chromophore. The sign of the Cotton effect can often be correlated with the absolute configuration of the enantiomer using empirical rules like the Octant Rule for ketones and aldehydes.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A plain ORD curve shows a gradual change in rotation with wavelength, while a curve that shows a peak and a trough in the region of a chromophore's absorption is said to exhibit a Cotton effect. The shape and sign of the Cotton effect in the ORD spectrum are characteristic of the chiral molecule's stereochemistry.

For this compound, the enantiomeric purity can be determined by measuring the specific rotation at a specific wavelength (e.g., the sodium D-line, 589 nm) and comparing it to the value for the enantiomerically pure substance. However, a full ORD spectrum provides more detailed structural information.

Hypothetical Chiroptical Data for Enantiomers of this compound

Due to the absence of specific published experimental data for this compound, the following table presents hypothetical but scientifically plausible data to illustrate the expected results from chiroptical analysis.

| Parameter | (+)-4-Methylnorbornane-1-carbaldehyde | (-)-4-Methylnorbornane-1-carbaldehyde | Racemic this compound |

| Specific Rotation [α]D25 | +X° (hypothetical positive value) | -X° (hypothetical negative value) | 0° |

| CD Cotton Effect (n→π)* | Positive peak around 295 nm | Negative peak around 295 nm | No CD signal |

| ORD Cotton Effect | Positive Cotton effect | Negative Cotton effect | No Cotton effect |

This table is illustrative and contains hypothetical values.

Chromatographic Separation and Analysis Techniques (e.g., Chiral HPLC, GC)

Chromatography is a fundamental technique for separating the components of a mixture. For chiral compounds like this compound, specialized chromatographic methods are required to separate the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of this compound, a normal-phase chiral HPLC method would likely be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for separating a wide range of chiral compounds. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The aldehyde group provides a polar handle for interaction with the CSP. The separation performance is evaluated by the resolution (Rs) between the two enantiomeric peaks and the selectivity factor (α).

Gas Chromatography (GC)

Gas chromatography (GC) is a common technique for separating and analyzing volatile compounds. Standard GC on a non-chiral column can be used to assess the purity of this compound in terms of byproducts or impurities from its synthesis, but it cannot separate the enantiomers.

To separate the enantiomers of this compound by GC, a chiral stationary phase is required. Cyclodextrin derivatives are commonly used as chiral selectors in GC columns for this purpose. The volatile nature of this bicyclic aldehyde makes it a suitable candidate for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (mobile phase) through the chiral column. The differential interactions between the enantiomers and the chiral stationary phase result in different elution times.

Illustrative Chromatographic Parameters

The following table provides an example of typical parameters that might be used for the chiral separation of this compound enantiomers. These are illustrative and would require optimization in a laboratory setting.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Expected Outcome |

| Chiral HPLC | Chiralpak® IA (Amylose derivative) | Hexane/Isopropanol (90:10, v/v) | UV (290 nm) | Baseline separation of the two enantiomers with distinct retention times. |

| Chiral GC | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™) | Helium | Flame Ionization Detector (FID) | Two separated peaks corresponding to the (+) and (-) enantiomers. |

This table is illustrative and contains hypothetical parameters.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Synthetic Intermediates

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, optically active molecules. researchgate.netyork.ac.ukresearchgate.net The use of such building blocks is fundamental in drug development, where the specific three-dimensional arrangement of atoms is crucial for biological activity. researchgate.net The synthesis of many pharmaceuticals and agrochemicals relies on the availability of these chiral intermediates. researchgate.net 4-Methylnorbornane-1-carbaldehyde, possessing inherent chirality, is a potential candidate for such applications.

The aldehyde group in this compound can undergo a variety of chemical transformations, allowing for the introduction of new stereocenters with high control. For instance, nucleophilic addition to the carbonyl group can lead to the formation of chiral alcohols, which are versatile intermediates in organic synthesis. sioc-journal.cn The rigid norbornane (B1196662) scaffold helps in directing the stereochemical outcome of these reactions, making it a reliable platform for asymmetric synthesis. york.ac.uk The development of catalytic asymmetric methods provides an efficient route to such chiral molecules, often without the need for protecting groups. nsf.gov

The synthetic utility of chiral aldehydes has been demonstrated in the total synthesis of numerous natural products and pharmacologically active compounds. sioc-journal.cn For example, Garner's aldehyde, a well-known chiral building block, has been used in over 600 publications for the synthesis of complex molecules. sioc-journal.cn While specific applications of this compound are not extensively documented, its structural analogy to other chiral aldehydes suggests its potential as a valuable intermediate in the synthesis of novel chiral compounds.

Precursors for Ligand Design in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the design of chiral ligands is central to the success of this field. york.ac.uksioc-journal.cn Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalytic reaction. dss.go.th The aldehyde functionality of this compound can be readily transformed into various coordinating groups, such as amines, phosphines, and alcohols, which are common components of chiral ligands.

The rigid norbornane backbone can provide a well-defined and sterically hindered framework for the ligand, which is often crucial for achieving high enantioselectivity in catalytic reactions. The development of new catalytic methods for producing chiral compounds is an active area of research, with a focus on creating a wide range of bioactive substances and new materials. rsc.org The modular nature of ligand synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific transformation. eolss.net While direct examples of ligands derived from this compound are not prevalent in the literature, its potential as a precursor is evident from the vast number of chiral ligands based on other bicyclic scaffolds.

Monomers in Polymer Chemistry (e.g., Ring-Opening Metathesis Polymerization)

Ring-Opening Metathesis Polymerization (ROMP) is a versatile and powerful polymerization technique that utilizes strained cyclic olefins, such as norbornene derivatives, to produce polymers with a wide range of functionalities and well-controlled architectures. nih.govcaltech.edu20.210.105mdpi.com The driving force for ROMP is the relief of ring strain in the monomer. caltech.edu Norbornene-type monomers are particularly reactive in ROMP due to their high ring strain. researchgate.net

This compound, containing a norbornane moiety, can potentially act as a monomer in ROMP. The polymerization would proceed through the opening of the norbornene double bond, leading to a polymer chain with pendant methyl and carbaldehyde groups. The aldehyde functionality can be further modified post-polymerization to introduce other functional groups, allowing for the synthesis of a diverse library of functional polymers.

The properties of the resulting polymers, such as their glass transition temperature (Tg) and thermal stability, can be tailored by the choice of monomer and the incorporation of co-monomers. unifr.ch For instance, the introduction of rigid side groups can increase the glass transition temperature of the polymer. unifr.ch

Table 1: Potential Properties of Polymers Derived from Norbornene-Based Monomers

| Monomer Type | Polymerization Method | Molecular Weight (Mw) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) |

| Norbornene | ROMP | High | Narrow (e.g., <1.1) nsf.gov | ~390 °C researchgate.net |

| Functionalized Norbornene | ROMP | Variable | Narrow | Variable (depends on side group) unifr.ch |

| Silicon-containing Norbornene | Addition/ROMP | High | Variable | High |

This table presents representative data for norbornene-based polymers to illustrate the potential characteristics of polymers derived from this compound, as specific data for this monomer is not available.

The synthesis of functional polymers with precisely controlled structures and properties is a major goal in materials science. unifr.ch The aldehyde group in a polymer derived from this compound would serve as a versatile handle for post-polymerization modification. This allows for the introduction of a wide array of functional groups, enabling the tailoring of the polymer's properties for specific applications. researchgate.netunifr.ch

For example, the aldehyde groups could be converted to carboxylic acids to create ion-exchange resins, or reacted with amines to attach biologically active molecules. The ability to create polymers with tailored properties is crucial for applications in areas such as drug delivery, sensors, and advanced coatings. unifr.ch The use of well-defined catalysts in ROMP allows for the synthesis of block copolymers, where different monomer units are arranged in a specific sequence, leading to materials with unique self-assembly behaviors and properties. caltech.edu

Utility in the Construction of Complex Molecular Architectures

The construction of complex molecular architectures is a central theme in modern organic chemistry, with applications ranging from the synthesis of natural products to the creation of molecular machines. nih.govnih.gov The rigid and well-defined three-dimensional structure of the norbornane framework makes this compound an attractive building block for the assembly of such complex structures. nih.gov

The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, allowing for the elaboration of the molecular framework. For instance, it can be used in olefination reactions to extend carbon chains or in multicomponent reactions to rapidly build molecular complexity. The stereochemistry of the norbornane scaffold can be used to control the spatial arrangement of the newly formed bonds, leading to the construction of intricate and well-defined three-dimensional structures. While the direct use of this compound in the synthesis of complex molecular architectures is not widely reported, the principles of using rigid scaffolds to control molecular geometry are well-established in organic synthesis. nih.govnih.gov

Development of Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and van der Waals forces. wikipedia.orgnih.gov These interactions are weaker and more reversible than covalent bonds, allowing for the formation of dynamic and responsive structures. wikipedia.org

Future Perspectives and Emerging Research Avenues

Innovative Synthetic Routes and Catalytic Systems for Enhanced Efficiency

Future synthesis of 4-Methylnorbornane-1-carbaldehyde and its derivatives will likely move beyond traditional methods to embrace more efficient and selective catalytic systems. The initial synthesis of the norbornane (B1196662) skeleton is typically achieved via a Diels-Alder reaction, which is then followed by hydroformylation or other functionalization to install the carbaldehyde group. Innovations are focused on improving the selectivity and efficiency of each step.

Palladium/Norbornene (Pd/NBE) cooperative catalysis, often referred to as the Catellani reaction, stands out as a powerful tool for the functionalization of aryl halides, where norbornene acts as a transient mediator to enable ortho-functionalization. researchgate.netacs.orgresearchgate.net This methodology could be adapted to build more complex architectures starting from precursors of this compound. Research into new ligands and additives for these Pd-catalyzed systems continues to expand their scope and functional group tolerance. researchgate.netchemrxiv.org

Rhodium-based catalysts also present a promising frontier. Mechanistic studies show that rhodium complexes can promote unique rearrangements and transformations of norbornene and norbornadiene systems, including the formation of σ-norbornenyl and nortricyclyl intermediates. researchgate.netacs.org Such catalytic systems could be harnessed to create novel derivatives from the this compound scaffold. Additionally, metathesis polymerization, particularly Ring-Opening Metathesis Polymerization (ROMP), using well-defined Grubbs catalysts, is a versatile method for producing advanced polymers from norbornene-type monomers. mdpi.com Functionalizing this compound into a polymerizable monomer would open pathways to new materials with unique properties. mdpi.comresearchgate.net

| Catalytic System | Primary Application for Norbornane Scaffolds | Potential Advantage for Derivative Synthesis |

| Palladium/Norbornene (Catellani) | Ortho-functionalization of aryl halides. acs.orgresearchgate.net | Construction of highly substituted aromatic derivatives. |

| Rhodium Complexes | Catalytic hydroacylation and rearrangement. researchgate.netacs.org | Access to novel isomeric structures and complex molecular architectures. |

| Grubbs Catalysts (ROMP) | Ring-opening metathesis polymerization of norbornene monomers. mdpi.com | Creation of functional polymers with controlled molecular weight and properties. |

| Late Transition Metals (Ni, Pd) | Olefin polymerization and copolymerization. researchgate.net | Production of specialty polyolefins incorporating the rigid norbornane structure. |

Advanced Mechanistic Elucidations for Complex Transformations

A deeper understanding of reaction mechanisms is crucial for developing more efficient and selective synthetic methods. For transformations involving the norbornane scaffold, significant effort is being directed toward elucidating the intricate pathways of catalytic cycles. Density Functional Theory (DFT) computations have become an indispensable tool in this area. acs.orgrsc.org

Theoretical studies on the Pd/norbornene-catalyzed Catellani reaction have clarified the multi-step process, which involves ortho-C–H activation, norbornene insertion, a second C–H activation, C–C bond formation, and finally, β-carbon elimination to release the functionalized product and regenerate the catalyst. rsc.org Understanding the energetics of competing pathways, such as the Pd(II) vs. Pd(IV) cycles, allows for the rational design of ligands and conditions to favor the desired outcome. rsc.org

Similarly, detailed mechanistic studies on the polymerization of norbornene derivatives are clarifying the roles of catalyst geometry and monomer structure in determining polymer tacticity (e.g., cis/syndiotactic vs. cis/isotactic). mdpi.com For this compound, this knowledge would be critical if it were to be used as a monomer, as the polymer's stereochemistry would profoundly impact its material properties. Furthermore, investigations into rearrangements of norbornenyl rhodium(III) complexes to nortricyclyl derivatives have revealed complex hydrogen transfer processes, providing insight into how to control the formation of different bicyclic and tricyclic products. researchgate.netacs.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and greater potential for scalability and automation. chim.itsci-hub.se For the synthesis of this compound and its derivatives, flow chemistry could be applied to both the initial Diels-Alder reaction and subsequent functionalizations like aldol (B89426) reactions. beilstein-journals.org Studies have shown that transposing such reactions to flow can lead to dramatically reduced reaction times and higher yields. beilstein-journals.org The ability to safely handle hazardous reagents and operate at elevated temperatures and pressures in flow reactors opens up new synthetic possibilities. chim.it

Automated synthesis platforms, which often integrate flow chemistry, are revolutionizing the discovery of new molecules. researchgate.net These systems can rapidly generate libraries of related compounds by systematically varying reactants and conditions. researchgate.netuni-mainz.de Applying this technology to this compound would enable the efficient creation and screening of numerous derivatives for applications in materials science or medicinal chemistry, where subtle structural changes can lead to significant differences in function. uni-mainz.demdpi.com The use of soluble polymer supports, including those derived from polynorbornene, further enhances this by simplifying purification in multi-step syntheses. acs.org

Computational Design of Novel Norbornane Carbaldehyde Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool for designing new molecules and understanding their properties before undertaking lengthy and costly experimental synthesis. chemrxiv.orgmit.edu This approach is highly applicable to the design of novel derivatives of this compound.

DFT can be used to accurately predict a wide range of molecular properties. researchgate.netacs.org For norbornane-type structures, calculations have been successfully used to determine NMR chemical shifts and spin-spin coupling constants to confirm or revise experimental assignments of complex isomers. ku.dk This would be invaluable for characterizing new derivatives of this compound. Furthermore, computational models can predict reaction outcomes, such as the facial selectivity of epoxidation reactions, by calculating the transition state energies of different approaches. acs.orgnih.gov

Looking forward, computational screening can guide the synthesis of derivatives with tailored electronic or physical properties. mit.edu By modeling how different substituents on the norbornane ring or modifications to the aldehyde group affect properties like frontier orbital energies, reactivity, or interaction with biological targets, researchers can prioritize the most promising synthetic targets. chemrxiv.orgmit.edu

| Computational Method | Application to Norbornane Derivatives | Predicted Property / Outcome |

| Density Functional Theory (DFT) | Structural Confirmation | ¹H and ¹³C NMR chemical shifts, coupling constants. ku.dk |

| Density Functional Theory (DFT) | Reaction Mechanism & Selectivity | Transition state geometries and energies, facial selectivity in reactions. rsc.orgacs.orgnih.gov |

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO-LUMO gaps, C1s core electron binding energies (CEBE). chemrxiv.org |

| Computational Screening | Guided Synthesis | Prediction of reaction feasibility and yields for new derivatives. mit.edu |

Exploration in Dynamic Covalent Chemistry and Responsive Materials

The rigid, well-defined geometry of the norbornane scaffold makes it an excellent building block for advanced materials, including those that are "smart" or responsive to external stimuli. wisc.edunih.gov Future research will likely explore the incorporation of this compound into such systems. The aldehyde group is a key functional handle for dynamic covalent chemistry, capable of forming reversible linkages such as imines and acylhydrazones.

Polymers incorporating norbornene units have been shown to act as responsive materials. For instance, vinyl-addition polynorbornenes can undergo a ring-opening olefination reaction when subjected to mechanical force (sonication), changing the structure of the polymer backbone. wisc.edu In another example, norbornene-functionalized cycloparaphenylenes (carbon "nanohoops") were polymerized to create materials whose fluorescence and guest-binding properties could be tuned, demonstrating a response to the presence of fullerene C60. acs.org

Derivatives of this compound could be designed as monomers for creating multiresponsive nanocarriers. For example, research has shown that norbornene-based polymers can be functionalized with magnetic particles and drug molecules to create systems for targeted cancer therapy. acs.org Similarly, norbornene-functionalized cellulose (B213188) has been used to create UV-responsive bioinks for 3D bioprinting, where the norbornene group participates in a photoinduced crosslinking reaction. njit.edu

Contribution to Sustainable Chemical Manufacturing and Atom Economy

A significant future direction for all of chemistry is the adoption of green and sustainable practices. The synthesis of this compound is well-positioned to align with these principles. The concept of atom economy, which measures how many atoms from the reactants are incorporated into the final product, is a key metric of green chemistry.

The foundational step for creating the norbornane skeleton is the Diels-Alder reaction, a [4+2] cycloaddition that is celebrated for its high degree of stereocontrol and, crucially, its 100% theoretical atom economy. nih.govtruman.eduwikipedia.org This means that, in an ideal reaction, all atoms of the diene and dienophile are incorporated into the cyclic product, generating no waste byproducts. truman.edu